molecular formula C12H25ClN4O4 B15286840 Boc-homoarg-oh hcl

Boc-homoarg-oh hcl

Cat. No.: B15286840
M. Wt: 324.80 g/mol
InChI Key: PPMKMWFCZLRHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-homoarginine hydrochloride: is an organic compound that serves as a derivative of homoarginine. It is commonly used in peptide synthesis and chemical synthesis as a protecting group for amino acids. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group, which protects the amino functional group of homoarginine, preventing unwanted reactions during synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Boc-homoarginine hydrochloride typically involves the reaction of Boc-homoarginine with hydrochloric acid. The Boc group is introduced to the amino group of homoarginine using di-tert-butyl dicarbonate under basic conditions. This reaction forms a stable carbamate, protecting the amino group from further reactions .

Industrial Production Methods: Industrial production of Boc-homoarginine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate, followed by purification steps to isolate the desired compound .

Scientific Research Applications

Chemistry: Boc-homoarginine hydrochloride is widely used in peptide synthesis as a protecting group for amino acids. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins .

Biology and Medicine: In biological research, Boc-homoarginine hydrochloride is used to study enzyme inhibition and protein interactions. It serves as a tool to investigate the role of homoarginine in various biochemical pathways .

Industry: In the pharmaceutical industry, Boc-homoarginine hydrochloride is used in the synthesis of peptide-based drugs and other bioactive compounds. Its stability and ease of deprotection make it a valuable reagent in drug development .

Mechanism of Action

The mechanism of action of Boc-homoarginine hydrochloride involves the protection of the amino group through the formation of a stable carbamate. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, forming a tetrahedral intermediate. The resulting carbamate is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amino group .

Comparison with Similar Compounds

Uniqueness: Boc-homoarginine hydrochloride is unique due to its specific application in protecting the amino group of homoarginine. Its stability under various conditions and ease of deprotection make it a preferred choice in peptide synthesis and other chemical applications .

Conclusion

Boc-homoarginine hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its role as a protecting group for amino acids facilitates the synthesis of complex peptides and proteins, making it an invaluable tool in scientific research and pharmaceutical development.

Properties

Molecular Formula

C12H25ClN4O4

Molecular Weight

324.80 g/mol

IUPAC Name

6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride

InChI

InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H

InChI Key

PPMKMWFCZLRHLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl

Origin of Product

United States

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